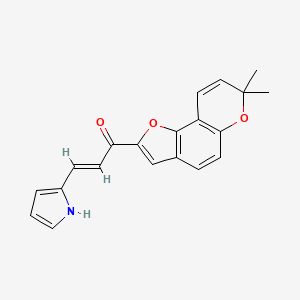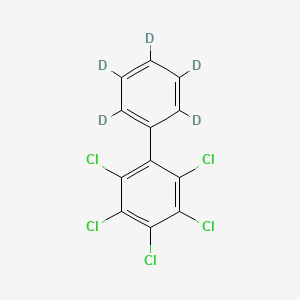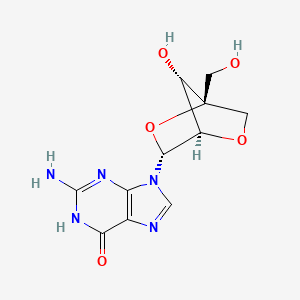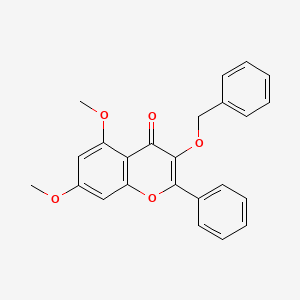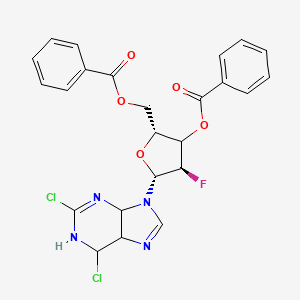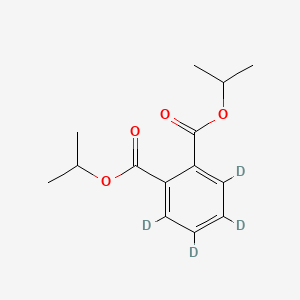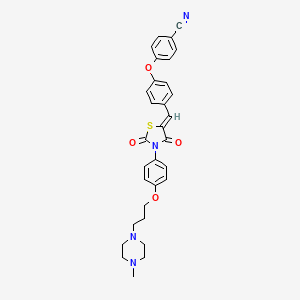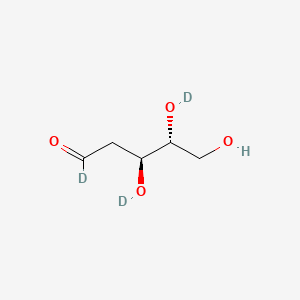
Tyrosinase-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosinase-IN-1 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing monooxygenase involved in the biosynthesis of melanin. This compound has garnered significant attention due to its potential applications in various fields, including medicine, cosmetics, and agriculture. This compound is particularly noted for its ability to inhibit the enzymatic activity of tyrosinase, thereby reducing melanin production and offering potential therapeutic benefits for conditions related to hyperpigmentation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-1 typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions may vary depending on the specific synthetic pathway, but common conditions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Tyrosinase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, often facilitated by oxidizing agents.
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may include specific temperatures, pH levels, and the presence of catalysts to enhance the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroxylated derivatives. Substitution reactions can result in various functionalized analogs of the compound.
科学的研究の応用
Tyrosinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating melanin production and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, such as melasma and age spots.
Industry: Utilized in the development of skin-whitening products and as an additive in agricultural products to prevent browning in fruits and vegetables.
作用機序
Tyrosinase-IN-1 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequent formation of melanin. This inhibition is achieved through various molecular interactions, including hydrogen bonding and coordination with the copper ions.
類似化合物との比較
Tyrosinase-IN-1 can be compared with other tyrosinase inhibitors, such as kojic acid, arbutin, and hydroquinone. While these compounds also inhibit tyrosinase activity, this compound is noted for its higher potency and specificity. Additionally, this compound may exhibit fewer side effects and greater stability under various conditions, making it a more attractive option for certain applications.
List of Similar Compounds
Kojic Acid: A natural tyrosinase inhibitor derived from fungi.
Arbutin: A glycosylated hydroquinone found in certain plants.
Hydroquinone: A synthetic compound widely used in skin-lightening products.
Ellagic Acid: A polyphenol found in various fruits and nuts with tyrosinase inhibitory activity.
特性
分子式 |
C10H9N3O2S2 |
|---|---|
分子量 |
267.3 g/mol |
IUPAC名 |
5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H9N3O2S2/c1-15-8-4-6(2-3-7(8)14)5-11-9-12-13-10(16)17-9/h2-5,14H,1H3,(H,13,16)/b11-5+ |
InChIキー |
RNSYZQZFZRNFIW-VZUCSPMQSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/C2=NNC(=S)S2)O |
正規SMILES |
COC1=C(C=CC(=C1)C=NC2=NNC(=S)S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



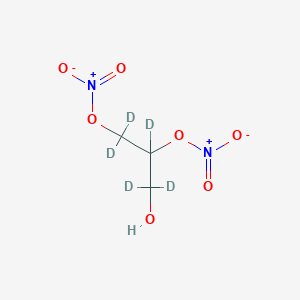
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
